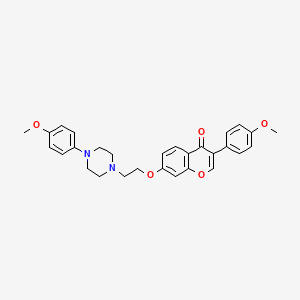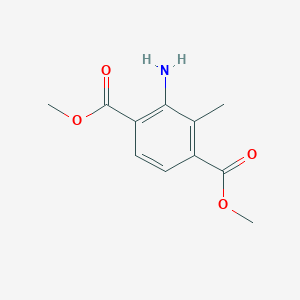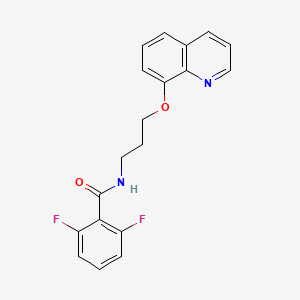
2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has a molecular formula of C19H17F2N3O2.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Passerini and Ugi-Type Reactions : Compounds like 3-trifluoroacetyl-quinolin-2(1H)-ones, which share structural motifs with the query compound, have been used as carbonyl and acid surrogates in Passerini and Ugi-type reactions. These reactions facilitate the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions, indicating the versatility of quinolin-based compounds in synthetic organic chemistry (Desagoni et al., 2022).
Heterogeneous Catalysis : The first remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives was achieved using a chitosan-based heterogeneous copper catalyst. This method highlights the potential for quinoline derivatives to undergo position-selective C−H activation, offering a route to functionalize compounds like 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide (Shen et al., 2016).
Potential Biological Activities
Antimicrobial Screening : Novel series of compounds integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and evaluated for their in vitro antimicrobial activity. This suggests that derivatives of quinoline, including potentially 2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide, could possess antimicrobial properties (Idrees et al., 2020).
Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives : Quinoline derivatives have been synthesized and assessed for antibacterial and antifungal activity, indicating the potential of quinoline cores for developing new antimicrobial agents. This research highlights the importance of quinoline derivatives in medicinal chemistry and their potential utility in creating compounds with specific biological activities (Holla et al., 2006).
properties
IUPAC Name |
2,6-difluoro-N-(3-quinolin-8-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c20-14-7-2-8-15(21)17(14)19(24)23-11-4-12-25-16-9-1-5-13-6-3-10-22-18(13)16/h1-3,5-10H,4,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPNKPWYIUBMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2710126.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710127.png)
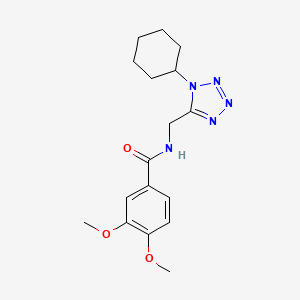
![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)
![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)
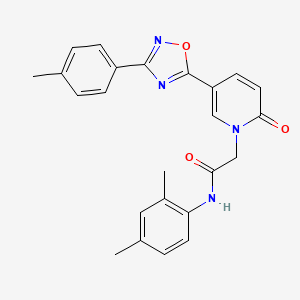
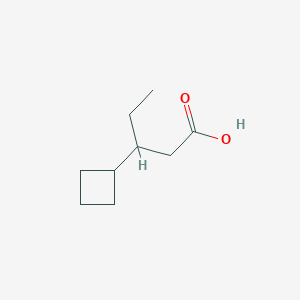
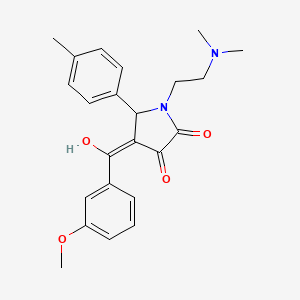
![4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2710138.png)
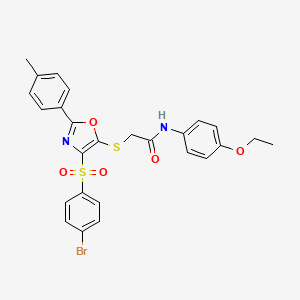
![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)
